![molecular formula C13H18FN B2875843 N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine CAS No. 1563404-94-3](/img/structure/B2875843.png)
N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific information about the molecular structure of “N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines are utilized in the asymmetric synthesis of amines, which are essential in producing enantioenriched compounds such as alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. The tert-butanesulfinyl group acts as a chiral director and is removable post-reaction, highlighting the versatility of imine derivatives in synthesizing complex chiral amines (Ellman et al., 2002).
Catalysis and Nucleophilic Substitution
Research into the nucleophilic substitution of halogenated ethylenes by anilines demonstrates the influence of halogens and amine orders on reaction rates and mechanisms. This work informs on the behavior of fluoro-substituted ethylenes in nucleophilic attacks, potentially relevant to fluoro-alkene and amine chemistry (Rappoport & Ta-Shma, 1971).
Gold-Catalyzed Hydroamination
The use of gold complexes in hydroamination reactions of internal aryl alkynes with dialkylamines, including fluorinated amines, to afford E-enamine products, demonstrates the catalytic potential of gold in synthesizing functionalized enamine derivatives. This method accommodates a variety of functional groups, indicating a broad applicability in organic synthesis (Hesp & Stradiotto, 2010).
Nanocomposite Materials
Poly(propylene) compounds incorporating organophilic layered nanosilicates modified with various amines, including butyl amine, have been explored for their mechanical properties and morphology development. This research suggests applications in enhancing polymer matrix reinforcement through the exfoliation and dispersion of silicate layers (Reichert et al., 2000).
Chemosensors for Metal Ions
The development of colorimetric and fluorescent chemosensors based on amine-conjugated naphthalimide derivatives for selective Cu(II) ion detection showcases the utility of amine-functionalized fluorophores in environmental and analytical chemistry. The sensors exhibit significant spectral shifts upon metal binding, attributed to the deprotonation of secondary amines (Xu, Qian, & Cui, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-3-(4-fluorophenyl)prop-2-enyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-2-3-10-15-11-4-5-12-6-8-13(14)9-7-12/h4-9,15H,2-3,10-11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYYEFZTJAMFU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
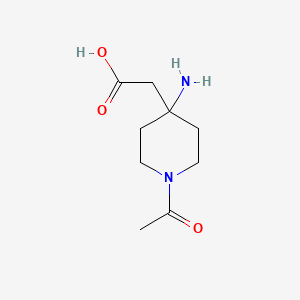
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)
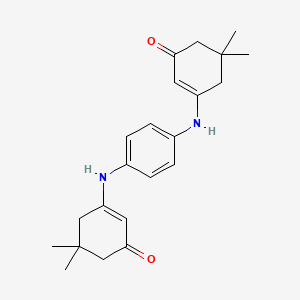
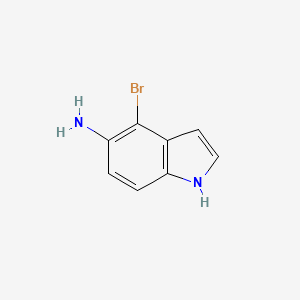

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)
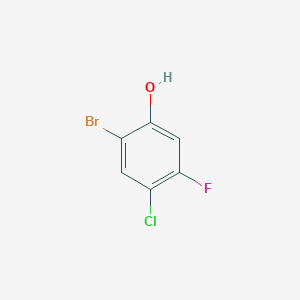
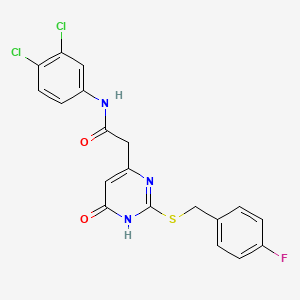
![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

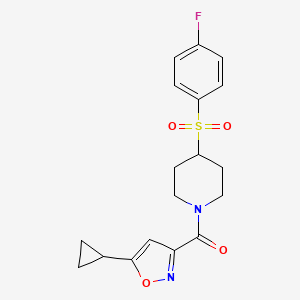
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)
![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)
![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
